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molecular formula C8H10N2O B1345521 2-(Methylamino)benzamide CAS No. 7505-81-9

2-(Methylamino)benzamide

Cat. No. B1345521
M. Wt: 150.18 g/mol
InChI Key: KTDNXQLRLSPQOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06011150

Procedure details

10.0 g of N-methylisatic acid are added gradually to 140 ml of water at a room temperature and 9.6 g of aqueous ammonia are added dropwise thereto. The mixture is warmed to a temperature of 80° C. during 45 minutes and ethanol is added thereto until the reaction mixture becomes colorless. Then, the reaction mixture is cooled to a room temperature and the precipitated crystals are collected by filtration to obtain 7.11 of 2-carbamoyl-N-methylaniline as colorless crystal.
Name
N-methylisatic acid
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[C:4]([C:9](C(O)=O)=[O:10])=[CH:5][CH:6]=[CH:7][CH:8]=1.O.[NH3:15]>C(O)C>[C:9]([C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[NH:2][CH3:1])(=[O:10])[NH2:15]

Inputs

Step One
Name
N-methylisatic acid
Quantity
10 g
Type
reactant
Smiles
CNC=1C(=CC=CC1)C(=O)C(=O)O
Name
Quantity
140 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
9.6 g
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then, the reaction mixture is cooled to a room temperature
FILTRATION
Type
FILTRATION
Details
the precipitated crystals are collected by filtration

Outcomes

Product
Name
Type
product
Smiles
C(N)(=O)C1=C(NC)C=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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